4-Benzylamino-3-nitro-N-phenyl-benzenesulfonamide
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Overview
Description
4-Benzylamino-3-nitro-N-phenyl-benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylamino-3-nitro-N-phenyl-benzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of N-phenyl-benzenesulfonamide followed by the introduction of a benzylamino group. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The subsequent introduction of the benzylamino group can be achieved through a nucleophilic substitution reaction using benzylamine under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-Benzylamino-3-nitro-N-phenyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzylamine, various nucleophiles.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and substituted benzenesulfonamides.
Scientific Research Applications
4-Benzylamino-3-nitro-N-phenyl-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent.
Biology: The compound’s interactions with biological molecules are explored to understand its mechanism of action and potential therapeutic uses.
Materials Science: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Industrial Chemistry: The compound is utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzylamino-3-nitro-N-phenyl-benzenesulfonamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. The compound inhibits this enzyme, leading to a disruption in the pH regulation of cancer cells, ultimately inducing apoptosis . Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that further contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-benzenesulfonamide: A simpler analog without the benzylamino and nitro groups.
4-Methyl-N-(3-nitro-phenyl)-benzenesulfonamide: Contains a methyl group instead of a benzylamino group.
N-(Benzylamino-phenyl-methylene)-benzenesulfonamide: Similar structure but with different substituents.
Uniqueness
4-Benzylamino-3-nitro-N-phenyl-benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzylamino and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(benzylamino)-3-nitro-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-22(24)19-13-17(27(25,26)21-16-9-5-2-6-10-16)11-12-18(19)20-14-15-7-3-1-4-8-15/h1-13,20-21H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGBHKBLHATRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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